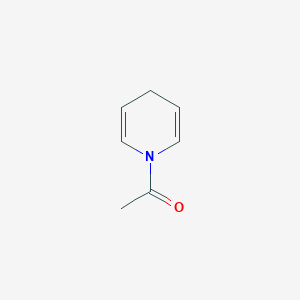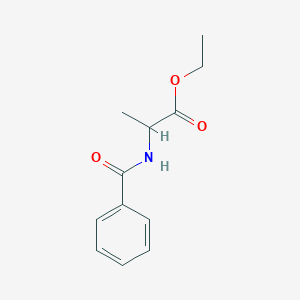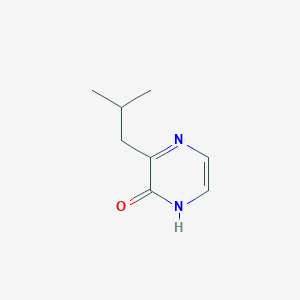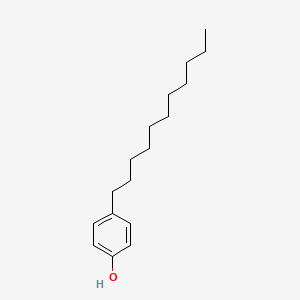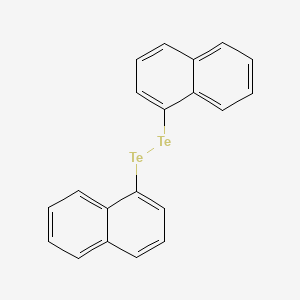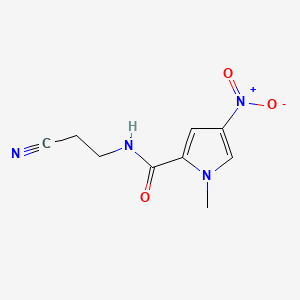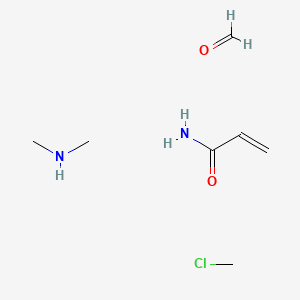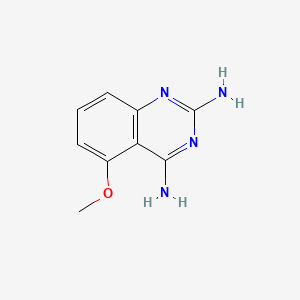
5-Methoxyquinazoline-2,4-diamine
説明
5-Methoxyquinazoline-2,4-diamine (MQD) is a novel compound that has been used in a variety of scientific research applications. It is an organic compound with a unique structure that is composed of a quinazoline ring and two amine groups. MQD has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for research in a variety of fields. In
科学的研究の応用
Antimicrobial Activities
5-Methoxyquinazoline derivatives exhibit notable antimicrobial properties. In a study by Thomas et al. (2010), a series of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives were synthesized and demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).
Tubulin-Polymerization Inhibition
Quinazoline derivatives have shown potential as tubulin-polymerization inhibitors, targeting the colchicine site. Wang et al. (2014) synthesized 4-(N-cycloamino)quinazolines which exhibited high in vitro cytotoxic activity, significant potency against tubulin assembly, and substantial inhibition of colchicine binding (Wang et al., 2014).
Drug Synthesis Improvement
In drug discovery, the synthesis of key intermediates like 5-bromo-2-methylamino-8-methoxyquinazoline is crucial. Nishimura and Saitoh (2016) improved the synthesis process of this compound, enhancing yield and maintaining purity, thus contributing to quicker drug supply (Nishimura & Saitoh, 2016).
Proton Sponge Synthesis
Quinoline derivatives, such as 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, have been developed as proton sponges. Dyablo et al. (2015) reported the synthesis of this compound, which involved reactions with dimethylamine and methylation processes (Dyablo, Pozharskii, Shmoilova, & Savchenko, 2015).
Antitumor Activity
Some quinazoline derivatives possess antitumor properties. Renault et al. (1983) studied 5,8-quinazolinediones and found significant antitumoral effects on specific leukemia strains, suggesting potential in cancer treatment (Renault et al., 1983).
Corrosion Inhibition
Quinazoline derivatives can act as corrosion inhibitors. Khan et al. (2017) explored the inhibitory effect of certain Schiff bases on the corrosion of mild steel in hydrochloric acid, demonstrating good inhibitory properties (Khan et al., 2017).
Photoluminescent Materials
Quinazoline compounds have applications in photoluminescent materials. Aiello et al. (2002) synthesized palladium acetylacetonato complexes with quinazoline ligands, exhibiting luminescent properties in solutions at room temperature (Aiello, Ghedini, & Deda, 2002).
作用機序
Target of Action
The primary targets of 5-Methoxyquinazoline-2,4-diamine are Dihydrofolate reductase (DHFR) in both humans and yeast . DHFR plays a crucial role in the synthesis of nucleotides and the metabolism of folate.
Biochemical Pathways
The compound affects the folate metabolic pathway by inhibiting DHFR . This inhibition disrupts the conversion of dihydrofolate to tetrahydrofolate, a necessary step in the synthesis of nucleotides. The downstream effects include a decrease in DNA synthesis and repair, and potentially cell death.
Pharmacokinetics
The compound’s bioavailability, absorption, distribution, metabolism, and excretion would significantly impact its pharmacological effect .
Result of Action
The inhibition of DHFR by 5-Methoxyquinazoline-2,4-diamine leads to a decrease in nucleotide synthesis and disruption of folate metabolism. This can result in the inhibition of cell growth and proliferation, potentially leading to cell death .
特性
IUPAC Name |
5-methoxyquinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-14-6-4-2-3-5-7(6)8(10)13-9(11)12-5/h2-4H,1H3,(H4,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEWYRWGCVGNJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181504 | |
| Record name | 2,4-Quinazolinediamine, 5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27018-21-9 | |
| Record name | 2,4-Quinazolinediamine, 5-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027018219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Quinazolinediamine, 5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methylbicyclo[2.2.2]octan-1-ol](/img/structure/B1606858.png)

